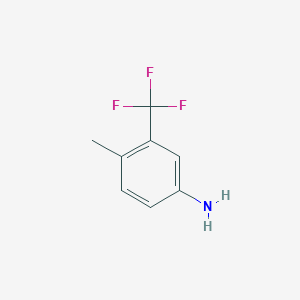

4-Methyl-3-(trifluoromethyl)aniline

Descripción general

Descripción

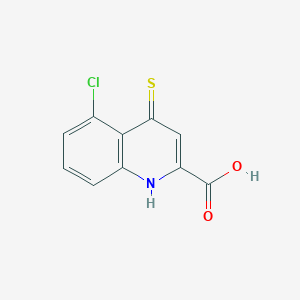

4-Methyl-3-(trifluoromethyl)aniline is a chemical compound that is part of the aniline family, characterized by a trifluoromethyl group attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the molecule, making it a valuable target for synthesis and study .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, including 4-Methyl-3-(trifluoromethyl)aniline, often involves metalation as a key step. Metalation, or the replacement of a hydrogen atom with a metal atom, can be achieved with varying site selectivity depending on the protective group used on the nitrogen atom. For instance, N-tert-Butoxycarbonyl-protected anilines can undergo metalation with tert-butyllithium, leading to different products after electrophilic trapping . Another approach for synthesizing ortho-trifluoromethoxylated aniline derivatives utilizes Togni reagent II, which can be applied to a broad spectrum of aniline derivatives .

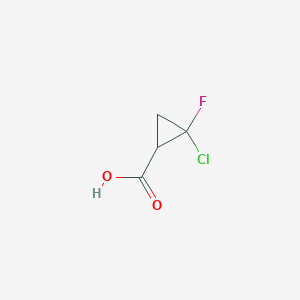

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-(trifluoromethyl)aniline is influenced by the trifluoromethyl group, which can affect the molecule's electronic properties and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can stabilize certain molecular structures and influence the outcome of chemical reactions . Additionally, the presence of this group can affect the vibrational spectra of the molecule, as studied through experimental techniques like Fourier Transform-Infrared and Fourier Transform-Raman spectroscopy .

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines can participate in various chemical reactions. For example, they can undergo trifluoroacetylation with ethyl trifluoroacetate in the presence of a catalyst like 4-dimethylaminopyridine . They can also react with dianions derived from oximes to form isoxazoles, or with monoanions derived from benzamidine to yield triazines . These reactions demonstrate the versatility of trifluoromethyl-substituted anilines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-3-(trifluoromethyl)aniline derivatives can be quite distinct. For instance, derivatives with trifluoromethyl or trifluoromethoxy end groups can exhibit stable smectic liquid crystalline phases, with the trifluoromethoxy derivative showing a very high orientational order in the smectic A phase . The introduction of the trifluoromethyl group can also influence the liquid crystalline properties of the compounds, stabilizing certain states due to the moderately polar nature of the mesogens .

Aplicaciones Científicas De Investigación

Vibrational Analysis and NLO Materials

4-Methyl-3-(trifluoromethyl)aniline has been studied for its vibrational analysis, which is crucial in understanding its properties for potential use in Non-Linear Optical (NLO) materials. Fourier Transform-Infrared and Fourier Transform-Raman techniques have been applied to study its vibrational aspects. These studies help in understanding the electron-donating and withdrawing effects on the aniline structure and the impact of substituent positions on its vibrational spectra (Revathi et al., 2017).

Synthesis of Antitumor Agents

The compound is used in the synthesis of intermediates for antitumor agents like nilotinib. This involves a process starting from 3,5-dinitro-1-trifluoromethylbenzene and involves steps like fluorination and substitution, showcasing its role in the development of pharmaceutical compounds (Yang Shijing, 2013).

Synthesis of Trifluoromethoxylated Aromatic Compounds

The compound also plays a role in the synthesis of trifluoromethoxylated aromatic compounds, which are significant in pharmacology and biology. A protocol involving 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) has been developed for this purpose, demonstrating its utility in creating new pharmaceuticals and functional materials (Feng & Ngai, 2016).

Cytotoxicity in Cancer Research

In cancer research, α-aminophosphonates containing the trifluoromethyl aniline moiety have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. This highlights its potential role in developing new anticancer agents (Reddy et al., 2017).

Spectroscopic Investigation

Spectroscopic investigation of compounds related to 4-Methyl-3-(trifluoromethyl)aniline, such as 4-nitro-3-(trifluoromethyl)aniline, has been carried out. This includes studying vibrational, structural, thermodynamic, and electronic properties, which are essential in understanding the molecule's behavior and potential applications in various fields (Saravanan et al., 2014).

Radical C-H Trifluoromethylation

The compound is also involved in visible-light-induced radical trifluoromethylation of free anilines, leading to the creation of biologically active compounds and useful building blocks in organic chemistry (Xie et al., 2014).

Inertness to Protonation and Electrophilic Attack

Studies have been conducted on complexes involving trifluoromethyl-substituted anilines, revealing insights into their low basicity and inertness to protonation and electrophilic attack at nitrogen. This unique characteristic can be crucial in the development of new compounds with specific chemical behaviors (Soper et al., 2001).

Safety And Hazards

4-Methyl-3-(trifluoromethyl)aniline is considered hazardous. It can cause skin and eye irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCDCYFEJQHTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372224 | |

| Record name | 4-Methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(trifluoromethyl)aniline | |

CAS RN |

65934-74-9 | |

| Record name | 4-Methyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.